Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate
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Overview
Description
Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate is a complex organic compound that features a thiadiazole ring, a chlorophenyl group, and a sulfanylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate typically involves multiple steps. One common approach starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions. The chlorophenyl group is then introduced via a nucleophilic substitution reaction. The final step involves the esterification of the sulfanylacetate group using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted aromatic compounds
Scientific Research Applications
Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiadiazole ring, which is known for its biological activity.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the sulfanylacetate moiety could contribute to its overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[2-[[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate
- Methyl 2-[2-[[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate
- Methyl 2-[2-[[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate
Uniqueness
Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S2/c1-20-11(19)7-21-6-10(18)15-13-17-16-12(22-13)8-2-4-9(14)5-3-8/h2-5H,6-7H2,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIIORLLWQYJFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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